molecular formula C8H12N2O B6649848 4-(cyclopentyloxy)-1H-pyrazole

4-(cyclopentyloxy)-1H-pyrazole

Cat. No.: B6649848
M. Wt: 152.19 g/mol
InChI Key: NIWXULATULKBPN-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-1H-pyrazole is a chemical compound with the molecular formula C8H12N2O. It belongs to the class of pyrazole derivatives, which are recognized in medicinal chemistry as privileged scaffolds due to their remarkable biological activities and physicochemical properties . This compound is of significant interest in pharmaceutical and biological research, particularly in the development of multi-target therapeutic agents. Pyrazole cores, especially when substituted with groups like cyclopentyloxy, are frequently investigated as key structural components in novel anti-inflammatory agents . Research indicates that such hybrid molecules, combining a pyrazole scaffold with specific substituents, can exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS) production in cellular models like neutrophils and platelets . Furthermore, structural analogs of this compound have been explored as core structures in the synthesis of acylhydrazone and amide derivatives for evaluating antiproliferative, antiaggregating, and antioxidant properties in vitro . Researchers value this compound for its potential application in studying complex pathological processes such as neuroinflammation, oxidative stress, and other conditions where inflammation is a key factor. The cyclopentyloxy moiety, in particular, is a feature explored in structure-activity relationship (SAR) studies to optimize pharmacodynamic properties . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyloxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWXULATULKBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301939
Record name 1H-Pyrazole, 4-(cyclopentyloxy)-
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395038-13-7
Record name 1H-Pyrazole, 4-(cyclopentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395038-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyclopentyloxy 1h Pyrazole and Its Analogues

General Strategies for Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is a well-established field with several powerful and versatile methods. The most common strategies involve the formation of the core five-membered ring from acyclic precursors.

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which acts as a binucleophile. mdpi.com

The Knorr pyrazole synthesis, first reported in 1883, is a classic example, involving the reaction between 1,3-dicarbonyl compounds and hydrazines. mdpi.comnih.gov This method is straightforward and provides access to a wide variety of polysubstituted pyrazoles. However, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a mixture of two regioisomers can be formed. mdpi.com

Another key variation involves the use of α,β-unsaturated carbonyl compounds. These substrates react with hydrazines to first form pyrazolines, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov If the α,β-unsaturated system contains a suitable leaving group, the pyrazole can be formed directly by elimination. mdpi.comnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dielectrophile PrecursorHydrazine ComponentResulting Pyrazole TypeReference
1,3-DiketoneHydrazine Hydrate3,5-Disubstituted Pyrazole mdpi.com
β-KetoesterPhenylhydrazine1,5-Disubstituted-3-pyrazolone or 1,3-Disubstituted-5-pyrazolone beilstein-journals.org
α,β-Unsaturated Ketone (Chalcone)Hydrazine DerivativePyrazoline (oxidized to Pyrazole) nih.gov
Diethyl 2-(ethoxymethylene)malonateHydrazine HydrochlorideEthyl 3-ethoxy-1H-pyrazole-4-carboxylate google.com

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. acs.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. mdpi.comnih.gov These reactions often combine the principles of cyclocondensation with other transformations, such as Knoevenagel or Michael additions, to generate the necessary 1,3-dielectrophilic intermediate in situ. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can efficiently produce persubstituted pyrazoles. beilstein-journals.org

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the context of pyrazole synthesis, this reaction involves the cycloaddition of a diazo compound (or a precursor like a tosylhydrazone) as the 1,3-dipole with an alkyne or an alkene as the dipolarophile. acs.orgacs.org This method offers a high degree of regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org A significant advantage is the ability to generate the often unstable diazo compounds in situ, making the procedure more convenient and safer for laboratory use. acs.orgorganic-chemistry.org This approach is particularly useful for synthesizing 3,5-disubstituted pyrazoles with high regioselectivity. acs.org

Targeted Synthesis of 4-Substituted Pyrazoles

The synthesis of 4-(cyclopentyloxy)-1H-pyrazole specifically requires methods that allow for precise functionalization at the C4 position of the pyrazole ring. This can be achieved either by introducing the substituent onto a pre-formed pyrazole ring or by using a starting material that already contains the desired functionality or a precursor to it.

Direct functionalization of the C4 position of an existing pyrazole ring can be challenging due to the reactivity of other positions. However, several strategies have been developed to achieve regioselectivity.

One common approach is electrophilic substitution on pyrazole rings that are activated towards substitution at C4. For example, the Vilsmeier-Haack reaction (using POCl₃/DMF) can be used to introduce a formyl group at the C4 position of certain pyrazole precursors, which can then be further modified. chemmethod.com Halogenation at the C4 position is also a key strategy. The reaction of pyrazoles with reagents like hypochloric acid or N-chlorosuccinimide can yield 4-chloropyrazoles, which are versatile intermediates for further substitution reactions. acs.orggoogle.com

Another powerful strategy involves the synthesis of a pyrazole with a functional group at C4 that can be easily converted to the desired substituent. A prime example is the synthesis of 4-hydroxypyrazoles. These can be prepared through various routes, such as the oxidation of pyrazole-4-boronic acid pinacol (B44631) esters. chemicalbook.com The resulting hydroxyl group provides a reactive handle for subsequent etherification.

Table 2: Methods for C4-Functionalization of Pyrazoles

Reaction TypeReagentsC4-Functional Group IntroducedReference
Vilsmeier-Haack FormylationPOCl₃, DMF-CHO (Formyl) chemmethod.com
HalogenationNaOCl or NCS-Cl (Chloro) google.com
Oxidation of Boronic EsterH₂O₂, NaOH-OH (Hydroxy) chemicalbook.com

The most direct and logical route to synthesize this compound involves a two-step sequence: first, the preparation of a 4-hydroxypyrazole intermediate, and second, the etherification of this intermediate.

The Williamson ether synthesis is the classic and most widely used method for this transformation. byjus.comwikipedia.org This reaction involves the deprotonation of the 4-hydroxypyrazole with a suitable base (such as sodium hydride or potassium carbonate) to form a nucleophilic pyrazolate anion. masterorganicchemistry.comyoutube.com This anion then undergoes a nucleophilic substitution (SN2) reaction with a cyclopentyl electrophile, typically cyclopentyl bromide or cyclopentyl tosylate. wikipedia.org The reaction is generally carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com

Pyrazole Core Synthesis: Formation of a pyrazole ring with a handle at C4 (e.g., a boronic ester or a precursor that leads to 4-hydroxypyrazole).

Formation of 4-Hydroxypyrazole: Conversion of the C4-handle into a hydroxyl group. chemicalbook.com

Williamson Ether Synthesis: Deprotonation of 4-hydroxypyrazole followed by reaction with a cyclopentyl halide to form the target ether, this compound. byjus.comwikipedia.org

This targeted approach ensures the correct placement of the cyclopentyloxy group on the pyrazole ring, providing an efficient route to the desired compound.

Derivatization Strategies for this compound

The structure of this compound offers multiple vectors for chemical alteration, enabling a systematic exploration of its chemical space. These modifications are generally focused on achieving specific molecular properties by introducing diverse functional groups at distinct positions on the pyrazole and cyclopentyl moieties.

N-Alkylation: A common strategy is direct N-alkylation using an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. Another sophisticated approach involves a reductive amination pathway where the pyrazole is reacted with an aldehyde, such as isobutyraldehyde, followed by a reduction step. nih.gov This method is highly selective for the N1 position and accommodates a variety of alkyl groups. nih.gov

N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, for instance, using aryl halides like 2-bromopyridine, has been shown to be effective for related 3-alkoxypyrazoles. pasteur.frresearchgate.net These reactions can sometimes yield a mixture of N1 and N2 isomers, with the N1 product often being predominant. pasteur.frresearchgate.net

Below is a table representing potential N1-alkylation reactions based on established methods for related azoles. nih.gov

Reagent (Aldehyde)N1-SubstituentPotential Product Name
IsovaleraldehydeIsobutyl4-(cyclopentyloxy)-1-isobutyl-1H-pyrazole
PhenylacetaldehydePhenethyl4-(cyclopentyloxy)-1-phenethyl-1H-pyrazole
Tetrahydro-2H-pyran-4-carbaldehyde(Tetrahydro-2H-pyran-4-yl)methyl4-(cyclopentyloxy)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole
CyclopentanecarbaldehydeCyclopentylmethyl1-(cyclopentylmethyl)-4-(cyclopentyloxy)-1H-pyrazole

Functionalization at the C3 position of the pyrazole ring provides a powerful tool to modulate the electronic nature and intermolecular interactions of the molecule. A key strategy for achieving this is through directed metalation. wikipedia.orgbaranlab.org In an N1-substituted pyrazole, a strong organolithium base, such as n-butyllithium, can selectively deprotonate the C5 position. However, with appropriate directing groups and reaction conditions, metalation can also be guided to the C3 position. Once the C3-lithiated intermediate is formed, it can be treated with a variety of electrophiles to install new functional groups.

The C5 position is often the most kinetically acidic carbon on the pyrazole ring, especially when the N1 position is substituted with a non-directing group. Directed ortho metalation (DoM) is a highly effective technique for functionalizing this site. wikipedia.orgbaranlab.org The process involves using an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA (tetramethylethylenediamine), to deprotonate the C5 position. baranlab.org The resulting aryllithium species is a potent nucleophile that readily reacts with a wide range of electrophiles. baranlab.orgrsc.orgnih.gov This allows for the precise introduction of halogens, alkyl, carbonyl, and other functional groups.

The following table illustrates the variety of substituents that can be introduced at the C5 position (or C3, depending on directing groups) by quenching the lithiated pyrazole intermediate with different electrophiles.

ElectrophileC5-SubstituentPotential Product Name (assuming N1-methyl and C5-substitution)
Iodine (I₂)Iodo5-iodo-1-methyl-4-(cyclopentyloxy)-1H-pyrazole
Dimethylformamide (DMF)Formyl (-CHO)1-methyl-4-(cyclopentyloxy)-1H-pyrazole-5-carbaldehyde
Acetone2-hydroxyprop-2-yl2-(1-methyl-4-(cyclopentyloxy)-1H-pyrazol-5-yl)propan-2-ol
Carbon dioxide (CO₂) then H⁺Carboxy (-COOH)1-methyl-4-(cyclopentyloxy)-1H-pyrazole-5-carboxylic acid

Modifying the cyclopentyl ether moiety offers a way to alter the lipophilicity, metabolic stability, and hydrophobic interactions of the parent molecule. Direct C-H functionalization on the cyclopentyl ring after the pyrazole has been constructed is synthetically challenging.

The most practical and common approach is to utilize a pre-functionalized cyclopentanol (B49286) during the initial synthesis of the ether linkage (e.g., a Williamson ether synthesis or Mitsunobu reaction with 4-hydroxy-1H-pyrazole). By starting with a substituted cyclopentanol, derivatives bearing functional groups on the cyclopentyl ring can be accessed directly.

This strategy allows for the incorporation of a wide array of functionalities, as shown in the representative table below.

Starting CyclopentanolResulting MoietyPotential Product Name
trans-3-Fluorocyclopentanol(trans-3-Fluorocyclopentyloxy)4-((trans-3-fluorocyclopentyloxy)oxy)-1H-pyrazole
cis-3-Methoxycyclopentanol(cis-3-Methoxycyclopentyloxy)4-((cis-3-methoxycyclopentyloxy)oxy)-1H-pyrazole
3,3-Dimethylcyclopentanol(3,3-Dimethylcyclopentyloxy)4-((3,3-dimethylcyclopentyloxy)oxy)-1H-pyrazole
Cyclopentane-1,3-diol(3-Hydroxycyclopentyloxy)3-((1H-pyrazol-4-yl)oxy)cyclopentan-1-ol

Structural Elucidation and Conformational Analysis of 4 Cyclopentyloxy 1h Pyrazole Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 4-(cyclopentyloxy)-1H-pyrazole derivatives.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of these compounds.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals. The protons on the pyrazole (B372694) ring (H-3 and H-5) typically appear as singlets in the aromatic region of the spectrum. mdpi.com The chemical shift of the N-H proton can be observed over a wide range, often as a broad signal, due to tautomerism and intermolecular hydrogen bonding. mdpi.com The cyclopentyl group protons give rise to a series of multiplets in the aliphatic region. The proton attached to the carbon bearing the oxygen atom (OCH) is the most downfield of these, appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclopentyl ring produce complex, often overlapping, multiplets at higher fields.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework. The carbons of the pyrazole ring (C-3, C-4, and C-5) show distinct resonances. The C-4 carbon, being attached to the oxygen atom, is significantly deshielded and appears at a lower field compared to C-3 and C-5. nih.gov Due to the rapid tautomeric exchange of the N-H proton, the C-3 and C-5 carbons can sometimes appear as a single, broadened signal. nih.gov The carbon atoms of the cyclopentyl group are observed in the aliphatic region of the spectrum, with the O-CH carbon appearing at the lowest field.

A representative, though not exhaustive, summary of expected chemical shifts is provided below:

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Pyrazole H-3/H-57.5 - 7.8126 - 143
Pyrazole N-H8.0 - 13.0 (often broad)-
Cyclopentyl O-CH~4.5 - 5.0~75 - 85
Cyclopentyl CH₂~1.5 - 2.0~23 - 33
Pyrazole C-4-~150 - 160

IR spectroscopy is useful for identifying key functional groups within the this compound structure. A prominent feature in the IR spectrum is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. researchgate.net The C-O-C stretching vibrations of the ether linkage are also characteristic, appearing as strong absorptions in the 1050-1250 cm⁻¹ range. pressbooks.pub Specifically, aryl alkyl ethers often show two distinct bands in this region. pressbooks.pub Other notable absorptions include C-H stretching vibrations of the pyrazole ring and the cyclopentyl group (around 2800-3100 cm⁻¹) and C=C and C=N stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation. The molecular ion peak (M⁺) will correspond to the molecular weight of the specific derivative. The fragmentation of pyrazole derivatives can be complex. researchgate.net Common fragmentation pathways for pyrazoles unsubstituted at the N-1 position involve the loss of HCN or N₂H₂. researchgate.net For 4-alkoxy substituted pyrazoles, a characteristic fragmentation would be the cleavage of the ether bond, leading to the formation of a cyclopentyl cation and a 4-hydroxy-1H-pyrazole radical cation, or the loss of a cyclopentene (B43876) molecule via a McLafferty-type rearrangement. The specific fragmentation pattern can be influenced by the nature and position of other substituents on the pyrazole ring. researchgate.net

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org While a crystal structure for this compound itself may not be readily available, analysis of related structures, such as 4-halogenated-1H-pyrazoles, provides valuable insights. mdpi.com These studies confirm the planarity of the pyrazole ring and can reveal details about hydrogen bonding networks. In the solid state, NH-pyrazoles often form hydrogen-bonded dimers or more extended networks. iucr.orgrsc.org The orientation of the cyclopentyloxy group relative to the pyrazole ring would also be determined, providing a static picture of its preferred conformation in the crystalline state.

Conformational Preferences and Dynamics

The cyclopentyl group is not planar and exists in puckered conformations to relieve angle and torsional strain. lumenlearning.comlibretexts.org The two most common conformations are the "envelope" and "half-chair" forms. lumenlearning.commaricopa.edu In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.orglumenlearning.com These conformations can rapidly interconvert at room temperature through a process called pseudorotation. lumenlearning.com

Rotation around the C4-O and O-C(cyclopentyl) single bonds introduces further conformational flexibility. The barrier to rotation around these bonds is generally low, allowing for multiple conformers to exist in solution. researchgate.netnih.govresearchgate.net However, steric interactions between the cyclopentyl group and the pyrazole ring can influence the preferred rotational isomers. Computational studies can be employed to determine the relative energies of different conformers and the energy barriers for their interconversion. wustl.edu

Tautomeric Equilibria and Isomerism

For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key feature. nih.govglobalresearchonline.net This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring (N-1 and N-2).

In the case of this compound, the two tautomeric forms are chemically equivalent due to the symmetry of the substitution pattern at the 3 and 5 positions. However, if the pyrazole ring is further substituted at the C-3 or C-5 position, two distinct tautomers will exist in equilibrium. The position of this equilibrium can be influenced by factors such as the nature of the substituent, the solvent, and the temperature. beilstein-journals.org For example, electron-donating groups tend to favor the tautomer where the substituent is at the C-3 position, while electron-withdrawing groups can favor the C-5 tautomer. nih.gov This tautomerism is often rapid on the NMR timescale, leading to averaged signals for the C-3 and C-5 positions. nih.gov

Computational and Theoretical Investigations of 4 Cyclopentyloxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, performed using software packages like Gaussian, provide insights into electronic structure, reactivity, and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 4-(cyclopentyloxy)-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometry, bond lengths, and bond angles. nih.gov

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring, particularly the sp2-hybridized nitrogen, making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net The oxygen atom of the cyclopentyloxy group would also exhibit negative potential. The hydrogen atom attached to the pyrazole nitrogen would show a region of positive potential. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins. eurasianjournals.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of a molecule over time. rdd.edu.iq By simulating the motion of atoms and molecules, MD can be used to explore the conformational space of this compound and understand how it might behave in different environments, such as in solution or when bound to a biological target. nih.gov MD simulations are particularly useful for studying the stability of ligand-receptor complexes obtained from docking studies. nih.gov

Prediction of Molecular Interactions and Selectivity Profiles

Computational methods, particularly molecular docking, are powerful tools for predicting how a molecule like this compound might interact with various biological targets. These predictions are crucial for understanding its potential pharmacological effects and for guiding the design of more selective and potent derivatives.

The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to interact with a wide range of proteins, including enzymes and receptors. nih.govnih.gov The nature and strength of these interactions are heavily influenced by the substituents on the pyrazole core. In the case of this compound, the cyclopentyloxy group at the 4-position is expected to play a significant role in its binding profile.

Molecular docking studies on various pyrazole derivatives have revealed key interaction patterns. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic residues in a protein's binding pocket. The cyclopentyloxy substituent introduces a bulky, hydrophobic moiety that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues of a target protein.

The selectivity of pyrazole derivatives for specific protein targets is often determined by the specific combination of these interactions. For example, in studies of pyrazole derivatives as kinase inhibitors, selectivity is achieved by designing molecules that fit precisely into the ATP-binding pocket of a particular kinase, forming specific hydrogen bonds and hydrophobic contacts. nih.gov The cyclopentyloxy group of this compound could contribute to selectivity by occupying a hydrophobic sub-pocket in a target protein that is not present in other, closely related proteins.

To illustrate the potential interactions, the following table summarizes the predicted binding affinities and key interactions of various pyrazole derivatives with different protein targets, as reported in computational studies. While these are not specific to this compound, they provide a framework for understanding its potential binding modes.

Pyrazole DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
PyrazoleCYP2E1-Competition for catalytic and cooperative sites
4-MethylpyrazoleCYP2E1Higher affinity than pyrazoleHydrophobic interactions from the methyl group
1-(1H-Benzimidazol-5-yl)-5-aminopyrazolesFGFR1/FGFR4-Intermolecular interactions within the active pocket
Pyrazole derivativesCRMP2-4.1 to -7.0Binding to the active site
Pyrazole derivativesCYP17-3.7 to -10.4Strong binding interaction affinity

This table is generated based on data from studies on various pyrazole derivatives and is intended to be illustrative of the types of interactions and affinities that might be expected for this compound.

In Silico Assessment of Chemical Space and Scaffold Diversity

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov In silico methods are instrumental in exploring the chemical space around this scaffold, allowing for the design and evaluation of novel derivatives with diverse properties.

The chemical space of a compound class refers to the multidimensional space spanned by its structural and physicochemical properties. For pyrazole derivatives, this includes variations in substituents at different positions on the ring, which in turn modulate properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

The introduction of a cyclopentyloxy group at the 4-position of the pyrazole ring, as in this compound, significantly contributes to scaffold diversity. This substituent adds a non-planar, flexible, and hydrophobic character to the molecule, which can lead to unique interactions with biological targets compared to pyrazoles with smaller or more rigid substituents.

In silico assessment of the chemical space of pyrazole derivatives often involves the calculation of various molecular descriptors to predict their "drug-likeness." These descriptors are used to filter large virtual libraries of compounds to identify those with a higher probability of being developed into successful drugs.

The following table provides a hypothetical in silico assessment of the physicochemical properties of this compound in comparison to the parent 1H-pyrazole and another simple derivative, 4-methylpyrazole. This comparison illustrates how substitution on the pyrazole core can modulate key drug-like properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
1H-PyrazoleC₃H₄N₂68.080.3328.7811
4-MethylpyrazoleC₄H₆N₂82.110.6928.7811
This compoundC₈H₁₂N₂O152.191.8537.8112

The values for this compound are calculated estimates and serve to illustrate the concept of chemical space exploration.

The increased molecular weight and logP of this compound compared to the parent pyrazole suggest enhanced lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of the ether oxygen also increases the polar surface area and the number of hydrogen bond acceptors, potentially altering its solubility and binding characteristics. By systematically exploring such modifications in silico, medicinal chemists can navigate the vast chemical space of pyrazole derivatives to identify novel compounds with desired therapeutic profiles.

Structure Activity Relationship Sar Studies of 4 Cyclopentyloxy 1h Pyrazole Derivatives

Influence of the 4-Cyclopentyloxy Moiety on Molecular Interactions

In the context of Janus kinase (JAK) inhibitors, the substituent at the 4-position of the pyrazole (B372694) ring is crucial for activity. While direct studies on the 4-cyclopentyloxy group are limited in the provided context, the general principles of 4-alkoxy substitution suggest its importance in establishing key interactions with the kinase domain. For instance, in other kinase inhibitors, a 4-alkoxy group can orient the pyrazole core for optimal hydrogen bonding with the hinge region of the kinase. The hydrophobicity of the cyclopentyloxy group can also contribute to improved cell permeability.

Role of Pyrazole Ring Substitution Patterns

The substitution pattern on the pyrazole ring is a critical factor in determining the biological profile of 4-(cyclopentyloxy)-1H-pyrazole derivatives. Modifications at the N1, C3, and C5 positions have been extensively explored to optimize potency, selectivity, and drug-like properties.

N1-Substitution Effects on Biological Activity and Stability

The N1 position of the pyrazole ring is often a key point for modification to modulate the compound's interaction with the target and its physicochemical properties. N-alkylation of pyrazoles can significantly impact their biological activity. For example, in a series of pyrazole-based inhibitors, N-alkylated derivatives exhibited high potency. nih.gov However, such modifications can also lead to high efflux rates, a challenge that can sometimes be addressed by introducing more polar substituents like N-pyridinyl groups. nih.gov

In the development of Janus kinase (JAK) inhibitors, modifications at the N1 position of the pyrazole ring have been shown to influence selectivity. Strategic substitutions at this position can introduce steric hindrance or new interaction points that favor binding to one JAK isoform over others. The nature of the N1-substituent can also affect the metabolic stability of the compound.

C3 and C5-Substitution Effects on Target Engagement

Substituents at the C3 and C5 positions of the pyrazole ring play a pivotal role in target engagement and selectivity. These positions are often directed towards the solvent-exposed region or specific sub-pockets of the ATP-binding site of kinases.

In the design of selective JAK1 inhibitors, modifications at the C5 position of a pyrrolopyrimidine core, which can be considered analogous to pyrazole modifications, were found to be critical for achieving selectivity over other JAK isoforms. A pyrazole group introduced at this position was shown to form a potential hydrogen bond with a specific amino acid residue (E966) in JAK1, thereby enhancing selectivity. nih.gov

The nature of the substituent at C3 can also significantly impact activity. For instance, in a series of 4-amino-(1H)-pyrazole derivatives, modifications at the R1 group (analogous to a C3 or C5 substituent) did not significantly influence JAK inhibition, suggesting this part of the molecule might not be directly involved in key interactions with the protein in that specific scaffold. nih.gov However, in other contexts, such as CDK inhibitors, the introduction of specific groups at C3, like a 3-methylpyrazole, has been shown to significantly enhance potency. nih.gov

The following table summarizes the inhibitory activities of some pyrazole derivatives, highlighting the impact of substitutions.

CompoundTargetIC50 (nM)Reference
BMS-265246 CDK1/cycB6 nih.gov
CDK2/cycE9 nih.gov
Compound 23a JAK172 nih.gov
Compound 14 CDK27 nih.gov
Compound 15 CDK25 nih.gov

Conformational Factors Influencing SAR

The introduction of substituents on the pyrazole ring can induce conformational distortions that may be beneficial or detrimental to activity. For example, certain modifications can force the pyrazole ring to adopt a conformation that is optimal for interaction with the hinge region of a kinase. nih.gov The flexibility of the cyclopentyloxy group allows it to adopt various conformations to maximize favorable interactions within a hydrophobic pocket.

Molecular modeling and X-ray crystallography studies are often employed to understand the conformational preferences of these inhibitors and their binding modes. For instance, a solid-state structure of a di-fluoro analogue bound to CDK2 revealed that the inhibitor resides in the ATP purine (B94841) binding site and forms important hydrogen bonds with the protein backbone. nih.gov Such insights are invaluable for the rational design of new analogues with improved properties.

Rational Design Principles for Optimized Analogues

The development of optimized analogues of this compound derivatives is guided by several rational design principles. These principles are often derived from a combination of SAR data, computational modeling, and structural biology.

A key strategy is the bioisosteric replacement of functional groups to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenylsulfonamide moiety with a pyrazole-derived group led to the discovery of a new class of potent CDK2 inhibitors. nih.gov Similarly, the replacement of a phenyl ring with a more polar pyrazole ring has been shown to increase potency against certain kinases. nih.gov

Structure-based drug design is another powerful approach. By understanding the binding mode of a lead compound through X-ray crystallography or docking studies, medicinal chemists can design new analogues with modifications that enhance key interactions with the target protein. For example, the discovery of highly selective JAK1 inhibitors was guided by the potential hydrogen bond formation between a C5-pyrazole substituent and a specific glutamic acid residue in the JAK1 active site. nih.gov

Furthermore, fragment-based drug discovery has been successfully applied. This approach involves identifying small fragments that bind to the target protein and then growing or linking them to create more potent inhibitors. ebi.ac.uk The optimization of lipophilic substituents that target the ribose pocket and the introduction of functional groups that interact with the P-loop are common strategies in this approach. ebi.ac.uk

Molecular Interactions and Biological Target Engagement Studies

Enzyme Inhibition Mechanism Investigations

The pyrazole (B372694) ring is a common scaffold in the design of various enzyme inhibitors due to its unique structural and electronic properties, which allow for diverse interactions within enzyme active sites.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 enzyme family, and specifically the PDE4D isoform, is a key regulator of intracellular cAMP levels, particularly in the brain and immune cells. nih.govnih.gov Inhibition of PDE4D elevates cAMP, which can enhance cognitive processes and reduce inflammation, making it a target for neurodegenerative diseases and inflammatory conditions. nih.govnih.gov

While no direct inhibition data for 4-(cyclopentyloxy)-1H-pyrazole has been published, extensive research has been conducted on structurally similar compounds. Notably, a series of inhibitors based on a 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418) scaffold have been developed as potent and selective PDE4D inhibitors. researchgate.net These compounds share the critical cyclopentyloxy group, suggesting its importance for binding. Molecular modeling of these derivatives highlights that a polar alkyl chain plays a pivotal role in conferring selective interaction with the PDE4D enzyme. researchgate.net The development of these molecules has led to candidates that can cross the blood-brain barrier and improve memory performance in animal models without inducing common side effects like emesis. researchgate.net

The general pyrazole scaffold has also been validated in other contexts for PDE4D inhibition. A 4,000-fold increase in potency was achieved through scaffold-based design starting from a weak pyrazole inhibitor, demonstrating the versatility of this core structure for developing highly potent PDE4 inhibitors. lbl.gov

Table 1: PDE4D Inhibitory Activity of Related Pyrazole Derivatives Note: The following data pertains to compounds structurally related to this compound, not the compound itself.

Compound Name/Scaffold Target Activity (IC50) Reference
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester PDE4D 0.27 µM lbl.gov
3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester PDE4D 0.021 µM lbl.gov
LASSBio-448 (benzodioxole-based) PDE4D 4.7 µM mdpi.com

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. youtube.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions in the stomach and platelets, COX-2 is inducible and primarily involved in the inflammatory response. youtube.com Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

The pyrazole nucleus is a cornerstone of several well-known COX-2 inhibitors, such as celecoxib (B62257). Research into novel pyrazole derivatives continues to yield promising anti-inflammatory agents. For instance, the compound 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide showed significant anti-inflammatory and analgesic properties with reduced side effects compared to older drugs. nih.gov Other studies have identified polysubstituted pyrazoles and related pyrano[2,3-c]pyrazoles with high COX-2 selectivity, comparable to that of celecoxib. nih.gov

Despite the prevalence of the pyrazole scaffold in this area, a review of the scientific literature did not identify any studies specifically investigating the COX-2 inhibitory activity of this compound.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them important drug targets. The pyrazole core is a privileged scaffold for designing kinase inhibitors.

Fragment-based screening and structure-based design have led to the development of potent pyrazole-based inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. nih.gov One such inhibitor, AT7519 (N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide), emerged from these efforts and entered clinical trials. nih.gov Further research on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffolds has also produced highly potent and selective CDK2 inhibitors. nih.gov

In the realm of inflammatory signaling, pyrazole-based compounds have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in the toll-like receptor (TLR) and IL-1 receptor signaling pathways. nih.gov

No studies specifically detailing the kinase inhibitory profile of this compound were found in the reviewed literature. However, the extensive use of the pyrazole scaffold in this field suggests its potential for interaction with various kinase active sites.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives Note: Data pertains to compounds containing a pyrazole core.

Compound Name/Scaffold Target Activity (Ki) Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) CDK2 0.005 µM nih.gov
AT7519 CDK2 Low nM affinity nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used to treat depression and neurodegenerative disorders such as Parkinson's disease.

Research has focused on pyrazoline derivatives, which are structurally related to pyrazoles, for MAO inhibition. Studies have shown that certain pyrazoline derivatives can selectively inhibit MAO-A in a competitive and reversible manner. nih.gov Other work on halogenated pyrazolines has identified potent and highly selective inhibitors of MAO-B. nih.gov For example, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was found to be a reversible, competitive, and highly potent MAO-B inhibitor with an IC50 value of 0.063 µM and a Ki value of 0.034 µM. nih.gov

There is no available research from the searched sources that specifically evaluates this compound as a monoamine oxidase inhibitor.

Table 3: MAO-B Inhibitory Activity of a Related Pyrazoline Derivative Note: Data pertains to a pyrazoline-containing compound.

Compound Name Target Activity (IC50) Activity (Ki) Selectivity Index (MAO-A/MAO-B) Reference
3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) MAO-B 0.063 µM 0.034 µM 133.0 nih.gov

Receptor Agonism/Antagonism Characterization

The pyrazole structure is also found in ligands designed to modulate the activity of cell surface receptors, including G-protein coupled receptors (GPCRs).

G-protein coupled receptors are the largest family of membrane receptors and are involved in nearly every physiological process. The pyrazole scaffold has been successfully employed to create ligands for various GPCRs.

For example, 5-alkyl and aryl-pyrazole-acids have been identified as a new class of selective agonists for the G-protein-coupled receptor GPR109A (also known as HCAR2), which is the receptor for the lipid-lowering drug nicotinic acid. nih.gov Related pyrazole-tetrazole compounds have also been developed as agonists for this same receptor. nih.govebi.ac.uk In a different context, pyrazole acid derivatives have been discovered as antagonists for the prostaglandin (B15479496) E receptor 1 (EP1), a target for treating pain. nih.gov

Currently, there are no published studies specifically characterizing the interaction of this compound with GPR109A or any other G-protein coupled receptor.

No Scientific Data Currently Available for this compound

Despite a comprehensive search of available scientific literature, no specific biological or molecular data could be retrieved for the chemical compound this compound.

Extensive database searches for information pertaining to the molecular interactions, biological target engagement, potential for biased signaling, mechanisms of cytotoxic and antiproliferative activities, and its influence on oxidative and inflammatory pathways yielded no results for this specific molecule.

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-recognized pharmacophore in drug discovery. Numerous derivatives built upon this core structure have been synthesized and investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

However, the specific substitution of a cyclopentyloxy group at the 4-position of the 1H-pyrazole ring, as in the requested compound, does not appear in the currently indexed scientific literature. Consequently, there are no studies available to detail its molecular interactions, its effects on cellular pathways, or any potential therapeutic activities.

Further research and synthesis of this compound would be required to determine its chemical and biological properties. Without such foundational studies, any discussion of its molecular and biological activities would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Exploration of 4 Cyclopentyloxy 1h Pyrazole in Advanced Chemical Applications

Applications in Materials Science

The inherent electronic properties and structural versatility of the pyrazole (B372694) scaffold make it a valuable component in the design of advanced materials. mdpi.com The substitution at the 4-position, as seen in 4-(cyclopentyloxy)-1H-pyrazole, can significantly influence the molecule's electronic and photophysical characteristics, opening avenues for its use in specialized materials.

Development as Fluorescent Probes and Dyes

Fluorescent probes are indispensable tools in bioimaging, providing crucial insights into the metabolic processes of biologically significant ions and molecules within living cells. nih.gov Pyrazole derivatives are increasingly recognized as promising scaffolds for these probes due to their favorable electronic properties, synthetic accessibility, and biocompatibility. nih.gov While research on this compound itself is not extensively documented in this context, the principles of fluorescent probe design using related pyrazole structures are well-established.

The development of a fluorescent probe often involves incorporating a fluorophore—the light-emitting part of the molecule—with a receptor that selectively interacts with a target analyte. The pyrazole ring can act as a key part of the fluorophore system. The photophysical properties of these molecules, such as absorption and emission wavelengths, are governed by intramolecular charge transfer (ICT), which can be finely tuned by the substituents on the pyrazole ring. nih.gov For instance, pyrazolone-based probes have been designed to exhibit a "turn-on" fluorescence response upon binding with specific metal ions like Al³⁺. researchgate.net In these systems, the pyrazole derivative's fluorescence is initially quenched and is significantly enhanced upon complexation. researchgate.net

The introduction of an alkoxy group, such as the cyclopentyloxy group, at the C4 position can modulate the electron density of the pyrazole ring, thereby influencing its fluorescent properties. This strategic substitution is a common approach in the design of novel dyes. nih.gov Research on related pyrazoline derivatives has shown that the presence of electron-releasing groups can enhance fluorescence, a principle that could be applied to this compound.

Table 1: Examples of Pyrazole-Based Fluorescent Probes and Their Characteristics

Pyrazole Derivative Type Target Analyte Fluorescence Response Mechanism
Pyrazolone-based Schiff base Al³⁺ Turn-on 1:1 complexation enhances fluorescence intensity. researchgate.net
1,3,5-triazine-substituted pyrazole Ag⁺ Quenching Complex formation leads to fluorescence quenching. researchgate.net

Design of Molecular Switches

Molecular switches are molecules capable of reversibly shifting between two or more stable states in response to external stimuli like light or changes in pH. wikipedia.org This functionality positions them at the forefront of developing materials for optical data storage and molecular-scale logic gates. nih.govresearchgate.net The pyrazole scaffold has been successfully integrated into various photochromic systems, which change color upon light irradiation. nih.gov

The mechanism often involves a photoisomerization reaction, such as the reversible transformation between a molecule's trans and cis isomers or an enol-keto tautomerization induced by light. researchgate.netrsc.org For example, pyrazolyazoindole derivatives have been designed as light-driven molecular switches that exhibit robust photoisomerization between their trans and cis forms, with thermal half-lives ranging from hours to over a week. rsc.org Similarly, pyrazolone (B3327878) derivatives have been synthesized that display reversible photochromism in the solid state, a rare and valuable property for practical applications. nih.govresearchgate.net These materials can be switched between states using UV irradiation and heat, demonstrating excellent fatigue resistance. nih.govresearchgate.net

The design of these switches often involves creating a larger conjugated system where the pyrazole ring plays a crucial electronic role. The substituent at the C4 position of the pyrazole ring can influence the energy levels of the molecular orbitals involved in the photo-switching process, thereby tuning the wavelengths required for isomerization and the stability of the different states.

Table 2: Characteristics of Pyrazole-Based Molecular Switches

Compound Class Switching Mechanism Stimuli Key Features
Pyrazolyazoindole Derivatives trans/cis Photoisomerization UV/Vis Light Photostationary state proportions up to 95%; thermal half-lives from 6 to 231 hours. rsc.org

Role in Agrochemical Research (excluding specific product data)

The pyrazole ring is a well-established and highly significant pharmacophore in the field of agrochemical research, particularly in the development of fungicides. nih.gov Plant diseases pose a serious threat to crop yield and quality, making the design of new and effective fungicides a critical endeavor. nih.gov Pyrazole-4-carboxamides, a class of compounds to which derivatives of this compound are closely related, are at the core of many modern fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH) in fungi. nih.gov

The research process involves designing and synthesizing extensive libraries of pyrazole derivatives and evaluating their structure-activity relationships (SAR). nih.gov This systematic approach allows chemists to understand how different substituents on the pyrazole ring impact fungicidal activity. The goal is to identify novel compounds with enhanced potency, a broader spectrum of activity, or a mode of action that can overcome existing resistance in fungal populations. nih.gov

In this context, the this compound scaffold serves as a key building block. The cyclopentyloxy group at the C4 position is a lipophilic (fat-soluble) moiety that can influence the compound's ability to penetrate the fungal cell membrane and interact with the target enzyme. Molecular docking simulations are often employed to predict how these molecules bind to the active site of the target protein, guiding the design of more effective derivatives. nih.gov For example, studies have shown that specific interactions, such as hydrogen bonding with amino acid residues like tryptophan at the target site, are crucial for high efficacy. nih.gov

Table 3: Research Findings in Pyrazole-Based Agrochemicals

Research Focus Key Finding Implication for this compound
Pyrazole-4-carboxamide SAR Modification of substituents on the pyrazole ring directly correlates with fungicidal activity against pathogens like corn rust. nih.gov The cyclopentyloxy group is a designed modification to optimize biological activity.
Molecular Docking of Pyrazoles Pyrazole derivatives can form hydrogen bonds with key residues (e.g., TRP 173) in the succinate dehydrogenase (SDH) enzyme. nih.gov The specific size and conformation of the cyclopentyloxy group can influence binding affinity and efficacy.

Utility as Building Blocks for Complex Chemical Architectures

Beyond its direct applications, the pyrazole ring is a versatile building block in organic synthesis, used as a starting material for constructing more complex molecules. nih.govnih.gov The pyrazole scaffold possesses distinct reactive sites: the nitrogen atoms can act as nucleophiles or be protonated, while the carbon atoms can undergo electrophilic or nucleophilic substitution depending on the reaction conditions and existing substituents. nih.gov

The this compound molecule is a functionalized intermediate that can be elaborated into more complex structures. The C4 position, occupied by the cyclopentyloxy group, is typically a site for nucleophilic attack in the pyrazole ring. nih.gov However, the real synthetic utility often comes from functionalizing the other positions (C3, C5, and N1) of this pre-substituted ring.

Common synthetic transformations involving the pyrazole core include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl (aldehyde) group, typically at the C4 position if it is unsubstituted. Since this position is blocked in the title compound, this reaction would likely not proceed at C4, but it is a fundamental reaction for creating pyrazole-4-carbaldehydes which are themselves versatile intermediates. chemmethod.comresearchgate.net

N-Alkylation/Arylation: The nitrogen at the N1 position can be readily substituted with various alkyl or aryl groups to modulate the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyrazoles can undergo reactions like the Suzuki or Sonogashira coupling to form new carbon-carbon bonds, allowing for the attachment of complex aryl or alkynyl groups. nih.gov A 4-alkoxy-pyrazole could be halogenated at the C3 or C5 positions and then used in such coupling reactions to build elaborate molecular architectures.

The presence of the cyclopentyloxy group can sterically and electronically influence these subsequent reactions, offering a strategic handle for directing the synthesis towards a desired complex target molecule.

Table 4: Synthetic Reactions Involving the Pyrazole Core

Reaction Type Reagents Position(s) Involved Outcome
Vilsmeier-Haack Formylation POCl₃ / DMF C4 Introduction of a -CHO group. chemmethod.comresearchgate.net
N-Substitution Alkyl/Aryl Halides, Base N1 Attachment of substituents to the ring nitrogen. nih.gov
Suzuki Coupling Arylboronic acid, Pd catalyst C3, C4, or C5 (halogenated) Formation of a C-C bond with an aryl group. nih.gov

Future Directions in 4 Cyclopentyloxy 1h Pyrazole Research

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 4-(cyclopentyloxy)-1H-pyrazole is fundamental to its continued investigation. While classical methods for creating 4-alkoxypyrazoles exist, future efforts will likely focus on developing more streamlined, cost-effective, and environmentally benign synthetic routes.

Key areas for development include:

Transition Metal-Free Reactions: Exploring novel iodocyclization and other metal-free pathways can offer milder reaction conditions and avoid residual metal contamination in the final products, which is crucial for pharmaceutical applications. nih.gov

One-Pot Procedures: The development of one-pot synthesis, such as the 1,3-dipolar cycloaddition of specific diazo compounds with α-methylene carbonyls, can significantly improve efficiency by reducing the number of intermediate purification steps. nih.gov

Catalytic Systems: Investigating new catalysts, like zinc triflate in 1,3-dipolar cycloaddition reactions, could lead to higher yields and better regioselectivity, making the synthesis more predictable and scalable. nih.gov

Multicomponent Reactions (MCRs): Designing MCRs that bring together three or more reactants in a single step to form the this compound core would represent a significant leap in synthetic efficiency and molecular diversity.

A comparative look at potential synthetic strategies is presented below:

MethodologyPrecursorsKey FeaturesPotential Advantages
Classical Etherification 4-hydroxy-1H-pyrazole, Cyclopentyl halideTwo-step process involving pyrazole (B372694) synthesis then etherification.Straightforward, utilizes readily available starting materials.
1,3-Dipolar Cycloaddition Ethyl α-diazoacetate, α-methylene carbonyl compoundsOne-pot synthesis potential. nih.govHigh regioselectivity, good yields, increased efficiency. nih.gov
Transition Metal-Free Iodocyclization N-propargyl-N′-tosylhydrazinesAvoids the use of palladium or copper catalysts. nih.govMilder conditions, reduced cost, and lower toxicity. nih.gov
Condensation-Fragmentation-Cyclization Thietanones, 1,2,4,5-tetrazinesA novel one-step route to construct substituted pyrazoles. figshare.comIncorporates all non-sulfur elements of the thietanone into the product. figshare.com

Future synthetic work will aim to refine these methods to provide rapid and flexible access to this compound and its derivatives, facilitating broader screening and development.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.comeurasianjournals.com For this compound, advanced computational models can provide deep insights into its structural, electronic, and biological properties, thereby guiding synthetic efforts and minimizing experimental costs.

Future computational research will likely focus on:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) will be employed to gain a detailed understanding of the molecule's electronic structure, stability, and reactivity. eurasianjournals.comdntb.gov.uaresearchgate.net This information is crucial for predicting how the molecule will interact with biological targets.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes and affinities of this compound with various biological targets. eurasianjournals.comnih.gov Subsequent molecular dynamics simulations can then explore the dynamic behavior and conformational stability of the ligand-protein complex over time. eurasianjournals.comeurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of this compound analogs and their biological activity. mdpi.com This ligand-based approach is valuable for predicting the activity of untested compounds and guiding the design of more potent molecules. mdpi.com

Machine Learning and AI Integration: The integration of machine learning algorithms with computational chemistry methods represents a significant future direction. eurasianjournals.comresearchgate.net These technologies can analyze vast datasets to identify complex patterns, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and accelerate the virtual screening of large compound libraries. nih.gov

Computational MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT) Elucidate electronic structure and properties. eurasianjournals.comnih.govChemical reactivity, molecular stability, spectroscopic properties. dntb.gov.ua
Molecular Docking Predict binding to biological targets. eurasianjournals.comnih.govBinding affinity, interaction modes, identification of key residues.
Molecular Dynamics (MD) Simulate dynamic behavior in a biological environment. eurasianjournals.comConformational stability, flexibility, solvent effects.
QSAR Modeling Relate chemical structure to biological activity. mdpi.comPredictive models for potency, selectivity, and other properties. mdpi.com
Machine Learning High-throughput virtual screening and ADMET prediction. nih.govIdentification of lead candidates with desirable pharmacological profiles. eurasianjournals.com

The challenge remains in improving the accuracy of force fields and the computational scalability of these methods to provide even more reliable predictions. eurasianjournals.comeurasianjournals.com

Discovery of New Biological Targets and Pathways

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. nih.govacademicstrive.commdpi.comnih.govnih.gov A key future direction for this compound research is to move beyond known activities and identify novel biological targets and molecular pathways.

Potential avenues for discovery include:

Targeting Apoptotic Pathways: Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has shown they can inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins like Bax and Caspase-3, making them promising anticancer agents. rsc.org Investigating whether this compound can modulate these or other pathways involved in programmed cell death is a logical next step.

Enzyme Inhibition: Pyrazole derivatives are known to inhibit a variety of enzymes. For instance, certain derivatives act as potent monoamine oxidase B (MAO-B) inhibitors, while others inhibit α-glucosidase and α-amylase, relevant for anti-diabetic applications. nih.govmdpi.com Screening this compound against diverse enzyme panels could uncover unexpected inhibitory activities.

Ion Channel Modulation: The structural features of pyrazoles make them candidates for interacting with ion channels. For example, specific pyrazole derivatives have been identified as potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1), a target for managing postprandial hyperglycemia. nih.gov

Phenotypic Screening: Utilizing high-content phenotypic screening approaches, where the effect of the compound on cell morphology or function is observed without a preconceived target, could reveal entirely new mechanisms of action and therapeutic applications.

Potential Biological Target ClassExample(s) from Pyrazole DerivativesRelevance to Future Research
Apoptosis Regulators Bcl-2 inhibitors, Caspase-3 activators rsc.orgExploring anticancer potential by inducing programmed cell death.
Enzymes MAO-B, α-glucosidase, α-amylase inhibitors nih.govmdpi.comInvestigating applications in neurodegenerative and metabolic diseases.
Transporters/Ion Channels SGLT1 inhibitors nih.govDiscovering new ways to modulate cellular transport for therapeutic benefit.
Inflammatory Mediators COX-2 inhibitors nih.govDeveloping novel anti-inflammatory agents with improved safety profiles.

The unique lipophilic cyclopentyloxy group may confer specific interactions with hydrophobic pockets in protein targets, potentially leading to novel selectivity profiles compared to other pyrazole analogs.

Expanding the Chemical Diversity for Enhanced Functionality

Systematic structural modification and the exploration of structure-activity relationships (SAR) are crucial for transforming a lead compound into a viable therapeutic agent. nih.gov For this compound, expanding its chemical diversity through targeted derivatization will be essential for enhancing its biological functionality.

Future SAR studies should focus on:

Substitution on the Pyrazole Ring: The N1, C3, and C5 positions of the pyrazole ring are prime locations for introducing new functional groups. Attaching various aryl, alkyl, or heterocyclic moieties can significantly impact potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, SAR studies on other pyrazoles have shown that adding specific substituents can dramatically increase cytotoxicity against cancer cell lines or enhance anti-inflammatory activity. mdpi.comrsc.org

Modification of the Cyclopentyloxy Group: While the cyclopentyloxy moiety provides a key structural feature, exploring analogs with different cycloalkyl ethers (e.g., cyclobutoxy, cyclohexyloxy) or introducing substituents on the cyclopentyl ring itself could fine-tune lipophilicity and steric interactions with a target protein.

Bioisosteric Replacement: Replacing the ether linkage with other functional groups such as thioethers, amines, or amides can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.

Scaffold Hopping: Using the this compound as a starting point, "scaffold hopping" techniques can be employed to design structurally novel compounds that retain the key pharmacophoric features but possess entirely different core structures, potentially leading to improved properties and new intellectual property.

Position of ModificationType of ModificationPotential Impact on Functionality
N1-position Alkylation, ArylationModulates metabolic stability and target engagement.
C3-position Introduction of aryl or heterocyclic groupsCan enhance potency and selectivity. nih.gov
C5-position Substitution with different functional groupsInfluences biological activity and pharmacokinetic profile. nih.gov
Cyclopentyloxy Group Ring size variation, substitutionFine-tunes lipophilicity and steric fit.
Ether Linkage Bioisosteric replacement (e.g., -S-, -NH-)Alters electronic properties and metabolic stability.

By systematically exploring the chemical space around the this compound scaffold, researchers can optimize its properties for specific biological applications, paving the way for the development of novel therapeutics and functional materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.